

An In-depth Technical Guide to 5-Chloro-2-(trifluoromethoxy)benzaldehyde

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Compound of Interest

Compound Name: 5-Chloro-2-(trifluoromethoxy)benzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of **5-Chloro-2-(trifluoromethoxy)benzaldehyde**, a fluorinated aromatic aldehyde of significant interest in synthetic and medicinal chemistry. This document is structured to deliver not just data, but also field-proven insights into its handling, synthesis, and potential applications, grounded in established scientific principles.

Core Compound Identification and Properties

5-Chloro-2-(trifluoromethoxy)benzaldehyde is a substituted benzaldehyde featuring a chlorine atom at the 5-position and a trifluoromethoxy group at the 2-position of the benzene ring. It is crucial to distinguish this compound from its isomer, 5-Chloro-2-(trifluoromethyl)benzaldehyde, as the electronic and steric properties of the trifluoromethoxy (-OCF₃) group differ significantly from those of the trifluoromethyl (-CF₃) group, influencing its reactivity and potential applications.

Chemical Identity

Identifier	Value
IUPAC Name	5-Chloro-2-(trifluoromethoxy)benzaldehyde
CAS Number	1092461-15-8[1][2]
Molecular Formula	C ₈ H ₄ ClF ₃ O ₂ [1]
Molecular Weight	224.57 g/mol
Canonical SMILES	<chem>C1=CC(=C(C=C1Cl)C=O)OC(F)(F)F</chem>
InChI Key	VJRCCSALVWMZAN-UHFFFAOYSA-N

Physicochemical Properties

Precise experimental data for the physicochemical properties of **5-Chloro-2-(trifluoromethoxy)benzaldehyde** are not extensively reported in publicly available literature. The following table includes predicted values from reputable chemical suppliers, which serve as a useful estimation for experimental planning.

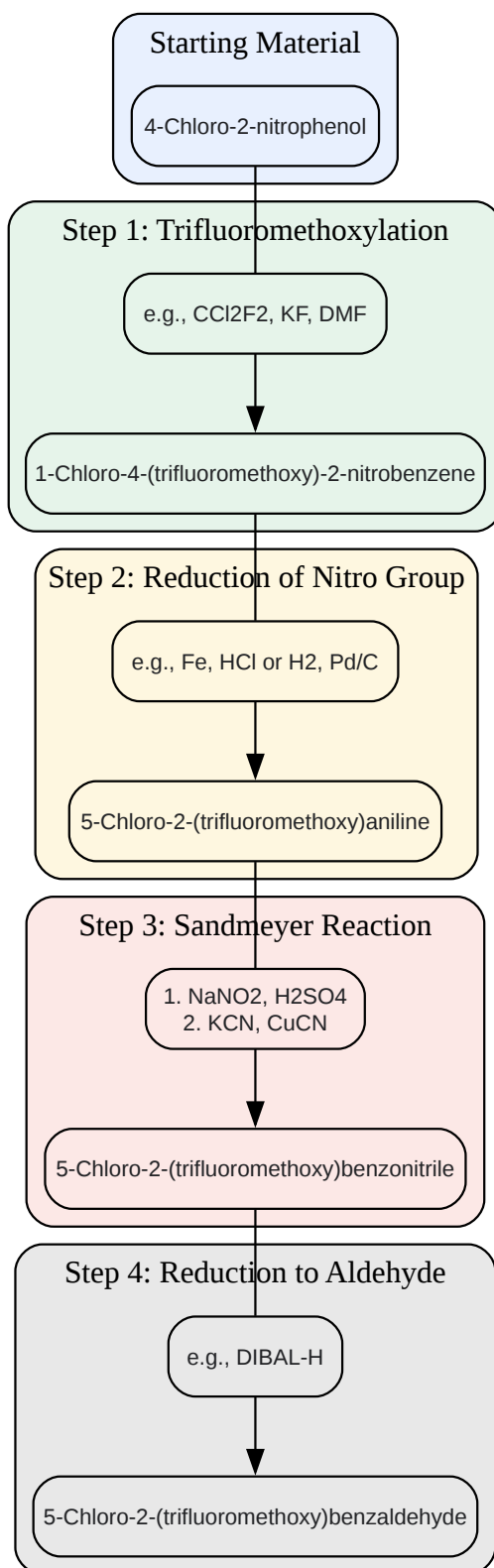
Property	Predicted Value	Source
Boiling Point	221.1 ± 35.0 °C	Echemi
Density	1.463 ± 0.06 g/cm ³	Echemi
XLogP3	3.2	Echemi

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **5-Chloro-2-(trifluoromethoxy)benzaldehyde** is not readily available in peer-reviewed journals, a plausible synthetic route can be conceptualized based on established organic chemistry principles. The synthesis would likely involve the introduction of the trifluoromethoxy group onto a suitably substituted chlorophenol, followed by formylation of the aromatic ring.

Conceptual Synthetic Workflow

The following diagram illustrates a hypothetical, logical workflow for the synthesis of **5-Chloro-2-(trifluoromethoxy)benzaldehyde**. This is a representative pathway and has not been experimentally validated from available literature.



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Caption: A plausible, non-validated synthetic pathway for **5-Chloro-2-(trifluoromethoxy)benzaldehyde**.

Expected Reactivity

The reactivity of **5-Chloro-2-(trifluoromethoxy)benzaldehyde** is dictated by the interplay of its functional groups:

- Aldehyde Group: This group is expected to undergo typical aldehyde reactions, including:
 - Nucleophilic addition (e.g., Grignard reactions, Wittig reactions).
 - Reductive amination to form corresponding amines.
 - Oxidation to the corresponding carboxylic acid.
 - Condensation reactions with active methylene compounds.
- Aromatic Ring: The benzene ring is substituted with two electron-withdrawing groups: the chloro and the trifluoromethoxy groups. This deactivates the ring towards electrophilic aromatic substitution. The trifluoromethoxy group is ortho, para-directing, while the chloro group is also ortho, para-directing. Their combined effect would likely direct incoming electrophiles to the 4 and 6 positions, though reactions are expected to be sluggish. The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, particularly of the chlorine atom, under forcing conditions.

Applications in Research and Development

The trifluoromethoxy group is a highly valued substituent in medicinal chemistry due to its ability to modulate key drug properties such as metabolic stability, lipophilicity, and binding affinity. While specific applications of **5-Chloro-2-(trifluoromethoxy)benzaldehyde** are not widely documented, its structure suggests its potential as a versatile building block in the synthesis of novel therapeutic agents and functional materials.

The aldehyde functionality provides a convenient handle for the construction of more complex molecular scaffolds, making it a valuable intermediate for generating libraries of compounds for high-throughput screening in drug discovery programs.

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for **5-Chloro-2-(trifluoromethoxy)benzaldehyde** is not readily available. However, based on the analysis of structurally similar compounds, the following characteristic spectral features can be anticipated:

¹H NMR

The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The aldehyde proton will appear as a singlet significantly downfield (typically δ 9.5-10.5 ppm). The aromatic protons will likely appear as a doublet, a singlet (or a narrow doublet), and a doublet of doublets, with chemical shifts influenced by the electron-withdrawing effects of the substituents.

¹³C NMR

The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the downfield region (around 190 ppm). The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The six aromatic carbons will give distinct signals, with their chemical shifts reflecting the substitution pattern.

IR Spectroscopy

The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the aldehyde group, typically in the range of 1690-1715 cm^{-1} . Aromatic C-H stretching vibrations will be observed above 3000 cm^{-1} , and C=C stretching vibrations of the benzene ring will appear in the 1450-1600 cm^{-1} region. The C-O and C-F stretching vibrations of the trifluoromethoxy group will also be present.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M^+) and characteristic fragmentation patterns, including the loss of the aldehyde proton ($M-1$) and the formyl group ($M-29$). The isotopic pattern of the chlorine atom (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.

Safety and Handling

A specific Safety Data Sheet (SDS) for **5-Chloro-2-(trifluoromethoxy)benzaldehyde** is not widely available. However, based on the data for structurally similar compounds, it should be handled with care in a well-ventilated fume hood.

General Precautions

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- **Handling:** Avoid contact with skin, eyes, and clothing. Do not breathe vapor or dust.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Hazard Identification (Anticipated)

Based on analogous structures, the compound may be classified with the following hazards:

- Skin corrosion/irritation
- Serious eye damage/eye irritation
- Specific target organ toxicity — single exposure (respiratory system irritation)

Conclusion

5-Chloro-2-(trifluoromethoxy)benzaldehyde is a chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. While detailed experimental data is currently limited in the public domain, its structural features suggest a rich and versatile reactivity profile. This guide provides a foundational understanding of its properties based on available data and established chemical principles, serving as a valuable resource for researchers and developers working with this and related fluorinated compounds. As with any chemical, all handling and reactions should be conducted with appropriate safety precautions and after consulting available safety documentation.

References

A comprehensive list of references is not provided due to the limited availability of specific literature for **5-Chloro-2-(trifluoromethoxy)benzaldehyde**. The information presented is a synthesis of data from chemical supplier databases and general principles of organic chemistry. For safety and handling, it is imperative to consult the specific Safety Data Sheet provided by the supplier.

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Sources

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